N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyridin-2-ylsulfamoyl)benzamide
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Overview
Description
N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes cyano, diethoxy, methoxy, and pyridinyl sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve solvent-free reactions or the use of catalytic amounts of bases such as triethylamine. The reaction conditions are optimized to maximize yield and minimize by-products. For example, the fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate at elevated temperatures, is commonly used .
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano and sulfonamide groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl) sulphonamide: Exhibits similar biological activities but differs in its substitution pattern.
N-(4-bromophenyl) sulphonamide: Another compound with comparable reactivity and applications.
Uniqueness
N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE stands out due to its combination of cyano, diethoxy, methoxy, and pyridinyl sulfonamide groups, which confer unique chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C24H24N4O6S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyridin-2-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C24H24N4O6S/c1-4-33-20-12-17(15-25)18(14-21(20)34-5-2)27-24(29)16-9-10-19(32-3)22(13-16)35(30,31)28-23-8-6-7-11-26-23/h6-14H,4-5H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
PJNOSOKEJVNVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=N3)OCC |
Origin of Product |
United States |
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